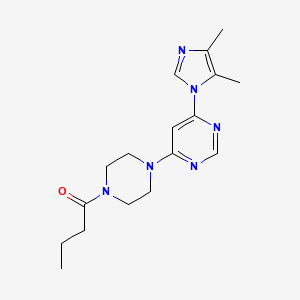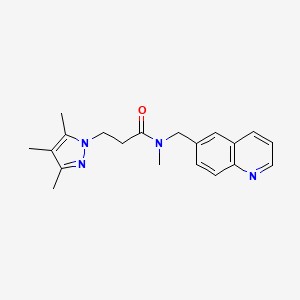![molecular formula C17H11N3O B5341239 3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5341239.png)
3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as Napyrazole, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in areas such as cancer research, neurobiology, and pharmacology. In
Mécanisme D'action
The mechanism of action of 3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes that are essential for cell growth and survival. This leads to the induction of apoptosis, or programmed cell death. In neurobiology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes that are essential for cell growth and survival. This leads to the induction of apoptosis, or programmed cell death. In neurobiology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility in various fields of scientific research. It has shown promising results in cancer research, neurobiology, and pharmacology. Additionally, the synthesis method for this compound is relatively simple and yields a high purity product. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine. In cancer research, further studies can be done to explore the potential of this compound as a combination therapy with other anticancer agents. In neurobiology, studies can be done to further understand the mechanism of action of this compound and its potential as a therapeutic target for neurodegenerative diseases. Additionally, studies can be done to explore the potential of this compound in other areas of scientific research such as immunology and infectious diseases.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various fields of scientific research. Its synthesis method is relatively simple and yields a high purity product. This compound has been shown to have potential applications in cancer research, neurobiology, and pharmacology. Further studies can be done to explore its potential as a therapeutic target and its versatility in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine involves a multi-step process that begins with the reaction of 2-naphthylamine with ethyl chloroformate to form N-(2-naphthyl) carbamate. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide and triethylamine to form the desired product, this compound. The yield of this reaction is typically around 60-70% and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields of scientific research. In cancer research, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a drug target for various diseases.
Propriétés
IUPAC Name |
5-naphthalen-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c1-2-5-13-10-14(8-7-12(13)4-1)17-19-16(20-21-17)15-6-3-9-18-11-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPNYVYLPHGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)
![2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile](/img/structure/B5341176.png)

![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)
![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)

![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5341215.png)
![1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B5341225.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5341227.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5341235.png)

![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5341268.png)